molecular formula C28H30F6N2O2 B1523564 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene CAS No. 707340-73-6

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene

Cat. No.: B1523564
CAS No.: 707340-73-6
M. Wt: 540.5 g/mol
InChI Key: QUEPAMGREYWXCH-UHFFFAOYSA-N
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Description

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene is a useful research compound. Its molecular formula is C28H30F6N2O2 and its molecular weight is 540.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene (CAS Number: 707340-73-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a bis(phenoxy) linkage and multiple trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C28H30F6N2O2
  • Molecular Weight : 540.54 g/mol
  • Structure : The compound contains two amino groups and two trifluoromethyl groups attached to a biphenyl structure, which may enhance its lipophilicity and biological interaction potential.

Research indicates that compounds with similar structures often exhibit multi-target activity, particularly in neuropharmacology. For instance, studies have shown that derivatives of phenoxy compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. The inhibition of these enzymes is beneficial for conditions such as Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties in various assays. For example, it exhibited high activity in both ABTS and FRAP assays, indicating its ability to scavenge free radicals effectively. This antioxidant capability is crucial as oxidative stress is implicated in numerous diseases, including neurodegenerative disorders .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of any new compound. Preliminary studies indicate that this compound does not exhibit acute toxicity at lower concentrations. However, further studies are necessary to establish a comprehensive toxicity profile across different dosages and exposure durations.

Neuroprotective Effects

A study focusing on the neuroprotective effects of similar phenoxy compounds revealed that they could protect neuronal cells from oxidative stress-induced damage. The mechanism involved the modulation of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses .

In Vivo Studies

In vivo studies involving animal models have shown that compounds with similar structural motifs can improve cognitive functions by enhancing cholinergic transmission. These findings suggest that this compound may have potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Data Tables

Property Value
Molecular FormulaC28H30F6N2O2
Molecular Weight540.54 g/mol
SolubilitySoluble in dioxane and NMP
AChE Inhibition IC50To be determined
BChE Inhibition IC50To be determined
Antioxidant Activity (ABTS)High
Antioxidant Activity (FRAP)High

Properties

IUPAC Name

4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-2,5-ditert-butylphenoxy]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F6N2O2/c1-25(2,3)17-13-24(38-22-10-8-16(36)12-20(22)28(32,33)34)18(26(4,5)6)14-23(17)37-21-9-7-15(35)11-19(21)27(29,30)31/h7-14H,35-36H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEPAMGREYWXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC2=C(C=C(C=C2)N)C(F)(F)F)C(C)(C)C)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694717
Record name 4,4'-[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707340-73-6
Record name 4,4'-[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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